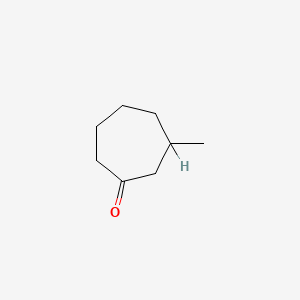

3-Methylcycloheptanone

Overview

Description

3-Methylcycloheptanone is a natural product found in Nepeta racemosa with data available.

Scientific Research Applications

Conformational Analysis : A study conducted by Lightner and Docks (1979) analyzed the conformation of methylcycloheptanones, including 3-Methylcycloheptanone. They found that twist conformers with C1 on the symmetry axis were more stable than those with C2 or C7, with free energy differences ranging from 0.2 to 1.2 kcal/mole (Lightner & Docks, 1979).

Enantioselectivity : Nassimbeni, Su, and Curtin (2012) demonstrated that 3-Methylcyclohexanone can be resolved by crystallization with a chiral diol host compound, achieving complete resolution when recrystallized from a mixture of chiral and achiral hosts. This study highlights the enantioselective properties of the compound (Nassimbeni, Su, & Curtin, 2012).

Stereochemistry in Synthesis : Marshall and Partridge (1968) explored the synthesis and stereochemistry of 5-substituted 2-methylcycloheptanones. They found specific isomer distributions favoring the trans isomer, providing insights into the stereochemical applications of cycloheptanones in synthesis (Marshall & Partridge, 1968).

Mass Spectrometric Analysis : Cable and Macleod (1976) investigated the mass spectrometric process in cyclic ketones, including 2-methylcycloheptanone, providing insights into the nature of the C2H4O loss in these compounds (Cable & Macleod, 1976).

Oxidation Studies : Atlamsani, Brégeault, and Ziyad (1993) investigated the oxidation of 2-methylcyclohexanone, providing insights into the oxidation processes and potential applications in chemical synthesis (Atlamsani, Brégeault, & Ziyad, 1993).

Catalysis and Synthesis : Kumar, Ghosh, and Gladysz (2016) demonstrated the use of chiral hydrogen bond donor catalysts for enantioselective α-aminations of 1,3-dicarbonyl compounds, including cycloheptanone, highlighting its potential in asymmetric synthesis (Kumar, Ghosh, & Gladysz, 2016).

properties

IUPAC Name |

3-methylcycloheptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYFDULLCGVSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336608 | |

| Record name | 3-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylcycloheptanone | |

CAS RN |

933-17-5 | |

| Record name | 3-Methylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

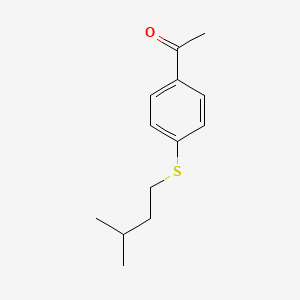

![1-[4-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895734.png)

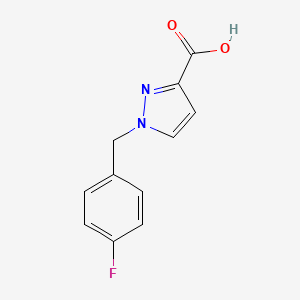

![1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B7895759.png)

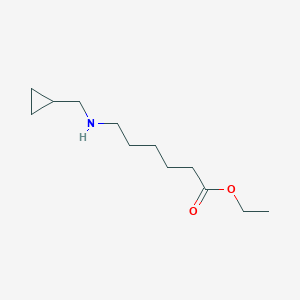

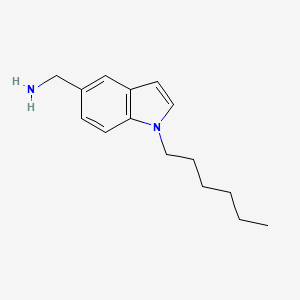

![N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7895768.png)

![1-[3-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895803.png)